Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 1219210-17-9) is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.58 g/mol . The compound is synthesized for research purposes, particularly in medicinal chemistry, due to its structural resemblance to bioactive isoquinoline alkaloids. Key suppliers include BLD Pharm Ltd. (Product ID: BD756450) and Combi-Blocks (Catalog ID: ST-4774), with purities ranging from 95% to 97% . It is stored at room temperature or 2–8°C for stability .
Properties
IUPAC Name |
methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLORLGDTCOFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
1. Pharmacological Activity
Research indicates that methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits potential biological activity. The presence of the bromine atom and the ester group enhances its binding affinity to various biological macromolecules. This compound may influence enzyme activity and receptor interactions, which could lead to significant pharmacological effects.
2. Neuropharmacology
Studies have explored the compound's role as a positive allosteric modulator at dopamine receptors. For instance, related compounds have shown subtype-selective activity at D1 receptors, indicating that this compound may also have similar neuropharmacological properties .
3. Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases and psychiatric disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The methyl ester group at C3 in the target compound enhances solubility in organic solvents compared to non-esterified analogues like 5-bromo-THIQ hydrochloride .
- Bromine at C5 (as in the target compound) may confer distinct electronic effects for receptor binding compared to C6 or C7 positions .
Substituent Modifications on the Tetrahydroisoquinoline Core
Alkyl and Functional Group Variations
Key Observations :
- Benzyloxy and methoxy groups (e.g., in angiotensin II receptor intermediates) introduce steric bulk, which may enhance receptor selectivity .
Stereochemical Variants
The target compound’s (S)-enantiomer is explicitly referenced in pharmaceutical intermediates (e.g., angiotensin II antagonists) , while the (R)-enantiomer (CAS: N/A) is listed as discontinued by CymitQuimica . Enantiomeric purity is critical for biological activity, as seen in receptor-binding studies .
Biological Activity
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 1638668-14-0) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : methyl (R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Chemical Formula : C11H13BrClN2O2
- Molecular Weight : 306.58 g/mol
- Purity : 97% .
Antitumor Activity
Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant antitumor activity. For example:
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 81a | HCT116 | 0.64 |
| 82a | KMS-12 BM | 1.4 |
| 83 | MM1.S | 0.64 |
The compound has been shown to inhibit cell proliferation effectively in various cancer models, suggesting its potential as a lead compound for cancer therapy .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicate that it enhances cell viability and reduces apoptosis markers in neuronal cell lines exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life (T1/2) | ~3.2 hours |
| Volume of Distribution | ~1.65 L/kg |
These pharmacokinetic properties suggest that this compound may be suitable for oral administration with a reasonable duration of action .
Case Studies
A notable case study involved the use of this compound in a mouse model of colon cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Q & A
Q. How do structural analogs (e.g., 6,7-dimethoxy derivatives) compare in pharmacological activity?
- Comparative Study : Synthesize analogs via methoxy group introduction and test in receptor-binding assays (e.g., radioligand displacement).
- Data Table :
| Analog | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent | 5-Br | 120 ± 15 | |
| Deriv1 | 6,7-OMe | 45 ± 7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
